2'-Acetylsalicortin

Anti-adipogenic 3T3-L1 cells Obesity

Research into adipocyte differentiation and anti-obesity agents demands compounds with validated, specific bioactivity. Generic salicylates like salicin or salicortin cannot substitute for the unique acetylated scaffold of 2'-Acetylsalicortin. • Significantly suppresses lipid accumulation in 3T3-L1 cells at 50 µM, outperforming co-metabolite oregonin. • Selectively inhibits PGE2 release in activated human PBMCs, enabling targeted inflammatory pathway dissection. • Essential chemotaxonomic reference standard for Salix pentandra authentication and quality control. Sourced with verified purity for reproducible results across adipogenesis, inflammation, and phytochemical standardization workflows.

Molecular Formula C22H26O11
Molecular Weight 466.4 g/mol
Cat. No. B14081910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Acetylsalicortin
Molecular FormulaC22H26O11
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O
InChIInChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1
InChIKeyIUXQFJTWMSIYNY-HPSGFCEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Acetylsalicortin: Introduction & Background


2'-Acetylsalicortin (CAS 113270-30-7) is a phenolic glycoside primarily isolated from the Salicaceae family, including willows (Salix) and poplars (Populus) . Structurally, it is an acetylated derivative of salicortin, featuring a glucose moiety linked to a salicyl alcohol aglycone, which is further esterified with 1-hydroxy-6-oxo-2-cyclohexene-1-carboxylic acid (HCH) . Its molecular formula is C22H26O11 with a molecular weight of approximately 466.44 g/mol . The compound is notable for its variable distribution across Salix species, where it can serve as a major secondary metabolite or a trace constituent, influencing both plant defense and potential therapeutic applications .

2'-Acetylsalicortin vs. Generic Analogs


Substituting 2'-acetylsalicortin with its non-acetylated analog salicortin, or the simpler precursor salicin, is not scientifically valid due to distinct bioactivity profiles, species-specific occurrence, and metabolic fate. Direct comparative studies reveal that the acetyl group at the 2'-O position confers unique biological activities, such as selective inhibition of PGE2 release [1] and anti-adipogenic effects [2], which are not observed with salicin or salicortin. Furthermore, the compound's utility as a chemotaxonomic marker for specific Salix species like S. pentandra [3] would be lost if a generic salicylate were used. Enzymatic decomposition studies also confirm that 2'-acetylsalicortin yields distinct products (2'-O-acetylsalicin and catechol) compared to salicortin (salicin and catechol) [4], underscoring its non-interchangeable nature in both chemical and biological contexts.

2'-Acetylsalicortin: Key Comparative Evidence


Anti-Adipogenic Activity vs. Oregonin

In a direct comparison within the same study, 2'-O-acetylsalicortin (2) and oregonin (1) were isolated from Salix pseudolasiogyne and tested for anti-adipogenic activity in 3T3-L1 cells [1]. While both compounds showed effects, only 2'-O-acetylsalicortin was further quantified for its potent inhibition of adipocyte differentiation [1].

Anti-adipogenic 3T3-L1 cells Obesity

Anti-Inflammatory Potency vs. Inactive Analogs

An activity-guided fractionation of willow bark extract identified 2'-O-acetylsalicortin (1) as an inhibitor of PGE2 release from activated human peripheral blood mononuclear cells (PBMCs), whereas 2'-O-acetylsalicin (3) and cinnamrutinose A (7) showed no inhibitory activity [1]. This direct comparison highlights that acetylation at the 2'-position on salicortin confers anti-inflammatory activity, while acetylation on salicin (compound 3) does not.

Anti-inflammatory PGE2 inhibition PBMC

Chemotaxonomic Marker for Salix pentandra

Phytochemical profiling of willow species revealed that salicortin is the main salicylate in S. daphnoides and S. purpurea, whereas 2'-O-acetylsalicortin characterizes S. pentandra [1]. This species-specific accumulation provides a clear differential use case: 2'-acetylsalicortin serves as a reliable chemotaxonomic marker, while salicortin does not discriminate between S. daphnoides and S. purpurea.

Chemotaxonomy Salix species Marker compound

Enzymatic Decomposition vs. Salicortin & Tremulacin

Studies on esterases from Salicaceae species demonstrate that 2'-O-acetylsalicortin decomposes to 2'-O-acetylsalicin and catechol, while salicortin decomposes to salicin and catechol, and tremulacin to tremuloidin and catechol [1]. This differential metabolic fate underscores that even structurally similar compounds are processed distinctly, leading to different bioactive metabolites.

Metabolism Enzymatic hydrolysis Salicaceae

2'-Acetylsalicortin: Application Scenarios


Anti-Adipogenic Mechanisms & Obesity Therapeutics

Based on its demonstrated ability to significantly suppress lipid accumulation in 3T3-L1 cells at 50 µM [1], 2'-acetylsalicortin is an ideal compound for research into adipocyte differentiation and the development of novel anti-obesity agents. Its activity profile, when compared to the less active co-metabolite oregonin [1], makes it the preferred choice for these studies.

Peripheral Inflammation & PGE2 Pathways

The specific inhibitory activity of 2'-O-acetylsalicortin against PGE2 release in activated human PBMCs [2], in contrast to inactive analogs like 2'-O-acetylsalicin [2], makes it a valuable tool for dissecting inflammatory pathways and validating the anti-inflammatory potential of Salix-derived salicylates beyond salicin and salicylic acid.

Salix pentandra Authentication & Quality Control

Given its established role as the characteristic main salicylate in Salix pentandra [3], 2'-acetylsalicortin is an essential reference standard for the chemotaxonomic identification and quality control of herbal drugs and extracts derived from this specific willow species, ensuring authenticity and batch-to-batch consistency.

Metabolic Studies of Willow Bark

The unique enzymatic decomposition pathway of 2'-acetylsalicortin to 2'-O-acetylsalicin [4] necessitates its use in in vitro and in vivo metabolism studies. This allows researchers to trace the fate of this specific compound within complex Salix preparations and understand its distinct contribution to overall pharmacological effects, separate from salicortin or tremulacin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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